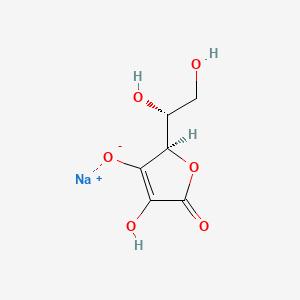

Sodium erythorbate

概要

説明

Sodium erythorbate is a food additive predominantly used in meats, poultry, and soft drinks. Chemically, it is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (vitamin C). It is known for its antioxidant properties, which help improve flavor stability and prevent the formation of carcinogenic nitrosamines .

科学的研究の応用

Sodium erythorbate has a wide range of applications in scientific research:

Chemistry: It is used as an antioxidant to prevent oxidative degradation of various compounds.

Medicine: Its antioxidant properties are leveraged to prevent oxidative damage in biological systems.

作用機序

Sodium erythorbate exerts its effects primarily through its antioxidant properties. It scavenges oxygen and other oxidizing agents, thereby preventing oxidative damage. In the curing process of meats, it accelerates the reduction of nitrite to nitric oxide, which then reacts with myoglobin to form nitrosomyoglobin, giving the meat its characteristic pink color . This process also helps in reducing the formation of carcinogenic nitrosamines.

将来の方向性

The use of erythorbic acid and sodium erythorbate as a food preservative has increased greatly since the U.S. Food and Drug Administration banned the use of sulfites as preservatives in foods intended to be eaten fresh . It is also found in bologna, and is occasionally used in beverages, baked goods, and potato salad . This compound is produced from sugars derived from different sources, such as beets, sugarcane, and corn . This compound is usually produced via a fermentation process from D-glucose by Pseudomonas fluorescens bacteria . Most syntheses proceed through the 2-keto-D-gluconic acid intermediate .

生化学分析

Biochemical Properties

Sodium erythorbate plays a crucial role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules by scavenging free radicals and preventing oxidative damage. One of the primary interactions is with nitrite, where this compound accelerates the reduction of nitrite to nitric oxide, facilitating the curing process in meats . Additionally, this compound interacts with myoglobin, forming nitrosomyoglobin, which gives cured meats their characteristic pink color .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As an antioxidant, it helps protect cells from oxidative stress by neutralizing reactive oxygen species (ROS). This protection can lead to improved cell function and viability. This compound has been shown to affect gene expression related to antioxidant defense mechanisms, enhancing the expression of genes involved in detoxification and stress response . Furthermore, it can modulate cellular metabolism by maintaining the redox balance within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a reducing agent, converting nitrite to nitric oxide, which then reacts with myoglobin to form nitrosomyoglobin . This reaction is crucial for the curing process in meats. This compound also interacts with enzymes involved in oxidative stress response, such as superoxide dismutase and catalase, enhancing their activity and protecting cells from oxidative damage . Additionally, it can influence gene expression by activating transcription factors that regulate antioxidant defense genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is relatively stable under dry conditions but can degrade when exposed to moisture and heat . Over time, this compound may lose its antioxidant properties, reducing its effectiveness in protecting cells from oxidative stress. Long-term studies have shown that this compound can have sustained effects on cellular function, maintaining redox balance and protecting cells from oxidative damage in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to have beneficial effects, such as reducing oxidative stress and improving antioxidant defense . At high doses, this compound can have toxic effects, including hemolysis and kidney damage . It is essential to determine the optimal dosage to maximize the benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antioxidant properties. It participates in the redox cycling of ascorbate, maintaining the balance between reduced and oxidized forms of ascorbate . This compound also interacts with enzymes such as dehydroascorbate reductase, which helps regenerate ascorbate from its oxidized form . These interactions are crucial for maintaining cellular redox balance and protecting cells from oxidative damage.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly soluble in water, allowing it to be easily absorbed and distributed throughout the body . This compound can enter cells via specific transporters and is distributed to various cellular compartments, including the cytoplasm and mitochondria . Its distribution is essential for its antioxidant function, as it needs to be present in different cellular compartments to effectively neutralize ROS.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with enzymes involved in oxidative stress response . This compound can also be found in the endoplasmic reticulum and Golgi apparatus, where it may play a role in protein folding and secretion . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

準備方法

Sodium erythorbate is produced from sugars derived from sources such as beets, sugarcane, and corn. The industrial production typically involves a fermentation process using D-glucose and Pseudomonas fluorescens bacteria. The synthesis proceeds through the intermediate 2-keto-D-gluconic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

化学反応の分析

Sodium erythorbate undergoes several types of chemical reactions, including:

Reduction: It can reduce nitrite to nitric oxide, which is crucial in the curing process of meats.

Substitution: this compound can participate in substitution reactions where it replaces other compounds in a reaction mixture.

Common reagents used in these reactions include nitrites, nitrates, and various oxidizing agents. The major products formed from these reactions are nitric oxide and other reduced forms of the initial reactants.

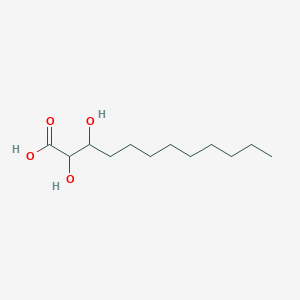

類似化合物との比較

Sodium erythorbate is often compared with other antioxidants such as sodium ascorbate and erythorbic acid. While all these compounds share similar antioxidant properties, this compound is unique in its ability to accelerate the curing process of meats by reducing nitrite to nitric oxide more efficiently . Other similar compounds include:

Sodium ascorbate: Another antioxidant used in food preservation.

Erythorbic acid: The parent compound of this compound, also used as an antioxidant.

Ascorbic acid (vitamin C): A well-known antioxidant with nutritional value.

This compound stands out due to its specific application in meat curing and its efficiency in reducing nitrite residues.

特性

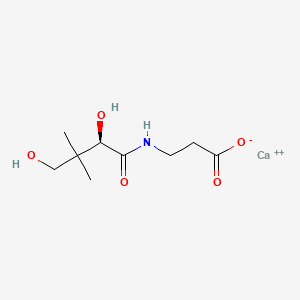

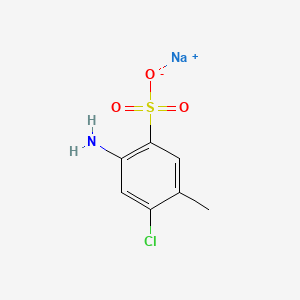

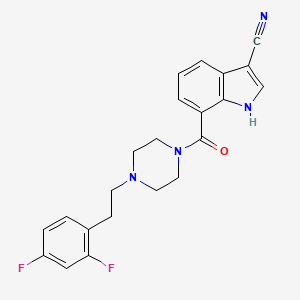

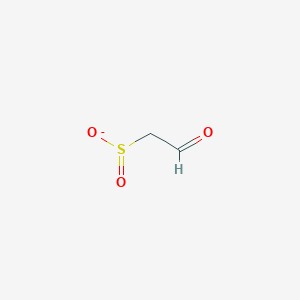

IUPAC Name |

sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPASLZSBLFJQEF-RKJRWTFHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89-65-6 (Parent) | |

| Record name | Sodium erythorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020570 | |

| Record name | Sodium erythorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Almost odorless fluffy, white to off-white crystalline powder. Used as an antioxidant and preservative., Dry Powder; Liquid; NKRA, White crystalline solid, White solid; [HSDB] White to off-white odorless solid; [CAMEO] White to off-white odorless crystalline powder; [MSDSonline] | |

| Record name | SODIUM ERYTHORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-erythro-Hex-2-enonic acid, .gamma.-lactone, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM ERYTHORBATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium erythorbate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Freely soluble in water, very slightly soluble in ethanol, Soluble in water, 16 g soluble in 100 mL water | |

| Record name | SODIUM ERYTHORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ERYTHORBATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM ERYTHORBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2 (NTP, 1992) - Denser than water; will sink | |

| Record name | SODIUM ERYTHORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

... The minimum purity of erythorbic acid is 99%. Due to its method of synthesis (starting materials, sucrose and 2-keto-D-gluconate), erythorbic acid is not expected to contain significant impurities. /Erythorbic acid/ | |

| Record name | SODIUM ERYTHORBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, free-flowing crystals | |

CAS RN |

6381-77-7, 7378-23-6 | |

| Record name | SODIUM ERYTHORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium erythorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-erythro-Hex-2-enonic acid, .gamma.-lactone, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium erythorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-didehydro-3-O-sodio-D-erythro-hexono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoascorbic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ERYTHORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ468R6XRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM ERYTHORBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

309 to 327 °F (decomposes) (NTP, 1992) | |

| Record name | SODIUM ERYTHORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary function of sodium erythorbate in food products?

A1: this compound primarily functions as an antioxidant in food products. [, , , , , , , ] It effectively inhibits oxidation reactions, thereby preventing undesirable changes in color, flavor, and nutritional value.

Q2: How does this compound inhibit oxidation in meat products?

A2: this compound inhibits oxidation in meat products through multiple mechanisms. It acts as a reducing agent, directly reacting with and neutralizing reactive oxygen species. [, , , ] Additionally, it can regenerate other antioxidants, such as tocopherols, enhancing their effectiveness. [] In cured meats, it specifically interacts with nitrite, reducing its conversion to carcinogenic nitrosamines while contributing to color stabilization. [, ]

Q3: Can this compound be used in combination with other antioxidants?

A3: Yes, research suggests that combining this compound with other antioxidants can enhance its effectiveness in preventing lipid oxidation. Studies have shown positive synergistic effects when combined with: * Rosemary: In turkey meatballs, the combination exhibited stronger antioxidant properties than this compound alone. [, ] * Tea Polyphenols: In freeze-dried beef and Chinese cured meat, the combination provided superior antioxidant effects compared to using either antioxidant alone. [, ]

Q4: How does this compound impact the color of meat products?

A4: this compound contributes to color stabilization in meat products. [, , , ] In Cantonese sausages, it was found to prevent discoloration. [, ] In cured meats, it reacts with myoglobin and contributes to the formation of the desired pink color. [, ]

Q5: Is this compound effective in preventing enzymatic browning in fruits and vegetables?

A5: Yes, this compound has been shown to effectively control enzymatic browning in fruits and vegetables. [, , ] It achieves this by reducing the quinones formed during enzymatic oxidation back to their original phenolic compounds. []

Q6: How does this compound perform under different storage conditions?

A7: Studies demonstrate that this compound effectively retards lipid oxidation in various food products during frozen storage. [, , , , ] Its effectiveness can be influenced by factors like storage temperature, packaging, and the presence of other ingredients.

Q7: Does the pH of the food matrix affect this compound's efficacy?

A8: Yes, the pH of the food matrix can influence the efficacy of this compound. Studies on olive juice found that a pH of 3 yielded the most desirable anti-browning effects. []

Q8: How does this compound interact with packaging materials?

A9: this compound is used in active packaging systems to absorb oxygen and control oxidation. [] Research suggests that specific packaging methods, like vacuum packaging and modified atmosphere packaging, can influence the antioxidant activity of this compound in meat products. [, ]

Q9: What is the regulatory status of this compound in food applications?

A10: this compound is generally recognized as safe (GRAS) for use as a food additive by regulatory agencies worldwide, including the US Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). [, , ] It is approved for use in various food products, including meat, poultry, and processed fruits and vegetables.

Q10: How is this compound typically quantified in food products?

A12: Various analytical methods are used to quantify this compound in food products. These methods include spectrophotometry, high-performance liquid chromatography (HPLC), and titration methods. [, , ]

Q11: Are there any natural alternatives to this compound being explored?

A11: Yes, researchers are investigating natural alternatives to this compound. Promising candidates include:

- Plant Extracts: Extracts rich in phenolic compounds, such as rosemary extract [, ] and banana inflorescence extract, [] have shown potential as natural antioxidants.

- Spices: Some traditional spices, including Parkia biglobosa, Piper guineense, and Monodora myristica, have demonstrated antioxidant effects in meat products. []

Q12: What are potential future research directions for this compound?

A12: Future research on this compound could focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol](/img/structure/B1262185.png)

![(1R,9S,12S,15R,16E,18S,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1262188.png)

![sodium;(6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262194.png)

![2-[[3-[[2'-(1H-Tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]carbamoyl]-1-cyclopentene-1-carboxylic acid potassium salt](/img/structure/B1262195.png)

![2-[(1Z,3E)-5-carboxy-1-hydroxy-5-oxopenta-1,3-dienyl]benzoic acid](/img/structure/B1262196.png)

![(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione](/img/structure/B1262201.png)

![1-(2-Phenylethyl)-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine](/img/structure/B1262202.png)